ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate typically involves multiple steps. The starting materials often include a benzodiazepine derivative and a piperidine derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, such as its anxiolytic and anticonvulsant properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and producing its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate include other benzodiazepine derivatives with similar structures and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and properties compared to other benzodiazepine derivatives. Its unique combination of functional groups and molecular architecture makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-2-28-20(27)13-6-5-11-23(12-13)17(24)10-9-16-19(26)21-15-8-4-3-7-14(15)18(25)22-16/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEOFHHLRUWDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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